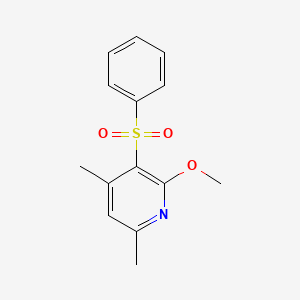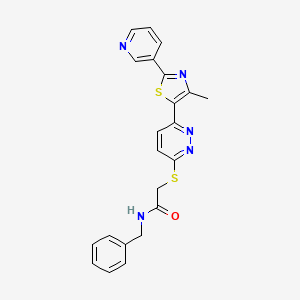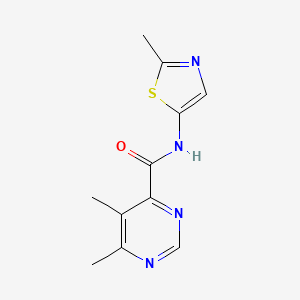![molecular formula C24H25N3O2S2 B2900142 2-(5-oxo-3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl)-N,N-dipropylacetamide CAS No. 902899-50-7](/img/no-structure.png)
2-(5-oxo-3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl)-N,N-dipropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of the heterocyclic system 1-thioxo [1,3]thiazolo [3,4-a]quinazolin-5 (4H)-one . This system is found in compounds synthesized through a three-component condensation of methyl-2-isothiocyanatobenzoate, sulfur, and cyanoacetamides or cyanoacetic esters .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds have been synthesized through a three-component condensation . More research is needed to determine the exact synthesis process for this specific compound.
Mecanismo De Acción
Target of Action
Similar compounds, such as 5h-thiazolo[3,2-a]pyrimidines, have been found to interact withglutamate receptors and acetylcholinesterase . These targets play crucial roles in neurotransmission, with glutamate receptors involved in excitatory synaptic transmission and acetylcholinesterase responsible for the breakdown of acetylcholine, a key neurotransmitter.
Mode of Action
Based on its structural similarity to 5h-thiazolo[3,2-a]pyrimidines, it can be hypothesized that it may act as an antagonist at glutamate receptors or as an inhibitor of acetylcholinesterase . As an antagonist, it would prevent the activation of the receptor by glutamate, thereby modulating neuronal excitability. As an inhibitor of acetylcholinesterase, it would prevent the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter.
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. For instance, by modulating glutamate receptor activity, it can influence the glutamatergic signaling pathway , which plays a key role in synaptic plasticity, learning, and memory . By inhibiting acetylcholinesterase, it can impact the cholinergic signaling pathway , which is involved in numerous physiological processes, including muscle contraction, heart rate, and cognition .
Pharmacokinetics
The compound is reported to be easily soluble in DMSO and DMF, poorly soluble in ethanol and isopropanol, and insoluble in water and chloroform . These properties could impact its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it acts as a glutamate receptor antagonist, it could reduce neuronal excitability, potentially influencing processes such as learning and memory. If it acts as an acetylcholinesterase inhibitor, it could increase acetylcholine levels, potentially affecting processes such as muscle contraction and cognition .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-3-phenyl-1-thioxo[1,3]thiazole with 2-chloro-4-nitrobenzoic acid, followed by reduction of the nitro group and subsequent cyclization to form the quinazolinone ring. The resulting compound is then reacted with N,N-dipropylacetamide to form the final product.", "Starting Materials": [ "2-amino-3-phenyl-1-thioxo[1,3]thiazole", "2-chloro-4-nitrobenzoic acid", "sodium borohydride", "acetic acid", "N,N-dipropylacetamide", "triethylamine", "dimethylformamide" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-phenyl-1-thioxo[1,3]thiazole with 2-chloro-4-nitrobenzoic acid in the presence of triethylamine and dimethylformamide to form the intermediate 2-(5-nitro-3-phenyl-1-thioxo[1,3]thiazol-2-yl)benzoic acid.", "Step 2: Reduction of the nitro group using sodium borohydride in acetic acid to form the intermediate 2-(5-amino-3-phenyl-1-thioxo[1,3]thiazol-2-yl)benzoic acid.", "Step 3: Cyclization of the intermediate with acetic anhydride in the presence of triethylamine to form the quinazolinone ring and the intermediate 2-(5-oxo-3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl)benzoic acid.", "Step 4: Reaction of the intermediate with N,N-dipropylacetamide in the presence of triethylamine and dimethylformamide to form the final product, 2-(5-oxo-3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl)-N,N-dipropylacetamide." ] } | |
| 902899-50-7 | |
Fórmula molecular |
C24H25N3O2S2 |
Peso molecular |
451.6 |
Nombre IUPAC |
2-(5-oxo-3-phenyl-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl)-N,N-dipropylacetamide |
InChI |
InChI=1S/C24H25N3O2S2/c1-3-14-25(15-4-2)20(28)16-26-22-21(17-10-6-5-7-11-17)31-24(30)27(22)19-13-9-8-12-18(19)23(26)29/h5-13H,3-4,14-16H2,1-2H3 |
SMILES |
CCCN(CCC)C(=O)CN1C2=C(SC(=S)N2C3=CC=CC=C3C1=O)C4=CC=CC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2900060.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2900062.png)



![3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2900069.png)


![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2900072.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2900078.png)

![Ethyl 2-{2-[2-(2-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2900081.png)
![7-methyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione](/img/structure/B2900082.png)
